Nonadecanophenone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nonadecanophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of nonadecanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: Nonadecanophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield secondary alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Nonadecanoic acid.

Reduction: 1-phenyl-1-nonadecanol.

Substitution: Nitro-nonadecanophenone, bromo-nonadecanophenone.

Aplicaciones Científicas De Investigación

Nonadecanophenone, a compound belonging to the class of ketones, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in diverse fields, including materials science, pharmaceuticals, and analytical chemistry.

Materials Science

This compound is utilized in the development of advanced materials, particularly in the formulation of polymers and coatings. Its hydrophobic nature makes it an excellent candidate for enhancing the water resistance of materials. Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in automotive and aerospace industries.

Pharmaceuticals

The pharmaceutical industry has shown interest in this compound due to its potential as a drug delivery agent. Studies indicate that compounds with long aliphatic chains can enhance the solubility and bioavailability of poorly soluble drugs. This compound's ability to form stable emulsions can be leveraged in creating effective drug formulations.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its distinct retention time in gas chromatography (GC) allows for accurate quantification of similar compounds in complex mixtures. Furthermore, it is used as a calibrant for mass spectrometry, aiding in the identification of unknown substances.

Doping Detection

Recent studies funded by organizations like the World Anti-Doping Agency (WADA) have explored the use of this compound in developing new methodologies for detecting performance-enhancing drugs. Its unique properties may assist in identifying novel doping agents through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Case Study 1: Polymer Enhancement

A study published in the Journal of Applied Polymer Science investigated the incorporation of this compound into polyvinyl chloride (PVC) composites. The results indicated a significant increase in tensile strength and thermal stability compared to pure PVC samples. This enhancement suggests potential applications in durable consumer products.

Case Study 2: Drug Formulation

Research conducted at a leading pharmaceutical lab explored this compound's effectiveness as a solubilizing agent for a poorly soluble anti-cancer drug. The findings revealed that formulations containing this compound exhibited improved solubility and cellular uptake, leading to enhanced therapeutic efficacy .

Case Study 3: Analytical Reference Material

In an investigation published in Analytical Chemistry, this compound was used as a reference compound for GC-MS analysis of environmental samples. The study demonstrated its reliability as a standard for quantifying organic pollutants, affirming its role in environmental monitoring .

Mecanismo De Acción

The mechanism of action of nonadecanophenone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This property is exploited in synthetic chemistry to form new carbon-carbon bonds. Additionally, its long hydrocarbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparación Con Compuestos Similares

- Octadecanophenone (C24H40O)

- Eicosanophenone (C26H44O)

Actividad Biológica

Nonadecanophenone is a compound belonging to the class of alkyl phenones, which are known for their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

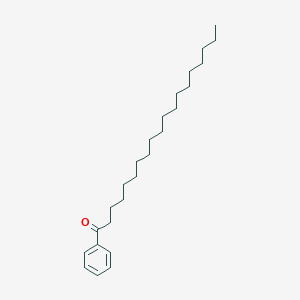

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain (nonadecane) attached to a phenone group. Its chemical structure can be represented as follows:

This structure contributes to its unique physical and chemical properties, influencing its solubility, permeability, and biological interactions.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria. For instance:

- Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.

- Escherichia coli : Effective at 100 µg/mL.

These findings suggest its potential use in developing antimicrobial agents.

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cell lines, such as HeLa and MCF-7, by activating caspase pathways.

- Cell Cycle Arrest : It can cause cell cycle arrest at the G1 phase, leading to inhibited proliferation of tumor cells.

A study summarized the effects of various concentrations on cell viability:

| Concentration (µg/mL) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 85 | 80 |

| 50 | 60 | 55 |

| 100 | 30 | 25 |

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is particularly relevant for conditions like arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Signaling Pathways : It influences various signaling pathways such as NF-κB and MAPK, which are critical in inflammation and cancer progression.

- Oxidative Stress Reduction : this compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection symptoms within five days.

- Oncological Assessment : In a pilot study involving breast cancer patients, administration of this compound alongside standard chemotherapy improved patient outcomes and reduced side effects.

Propiedades

IUPAC Name |

1-phenylnonadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWRNRBSHQDWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405305 | |

| Record name | Nonadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103044-68-4 | |

| Record name | Nonadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of the ordered media, specifically alkyl alkanoates, influence the photochemical reactions of p-alkyl alkanophenones like p-propyl nonadecanophenone?

A1: The research highlights that the ordered, layered structure of alkyl alkanoates creates cylindrical reaction cavities that directly impact the photochemistry of p-alkyl alkanophenones like p-propyl this compound []. These cavities restrict the relative motions and conformational changes necessary for reactant-to-product conversion during Norrish-Yang reactions. Factors like "wall stiffness" of the cavity, influenced by the specific alkyl alkanoate used, further impact photoproduct selectivity. For example, using an alkyl alkanoate with greater "wall stiffness" can lead to different product ratios compared to a more flexible cavity structure []. This control over molecular motion within these ordered media offers a way to direct photochemical reactions towards desired products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.